molecular formula C22H18Cl2O2S B2957077 1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone CAS No. 331461-96-2

1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone

Cat. No.: B2957077
CAS No.: 331461-96-2
M. Wt: 417.34
InChI Key: RUXIPSQZZBPOJF-UHFFFAOYSA-N
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Description

1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone is a synthetic chemical reagent designed for research applications. This compound features a 1-(benzyloxy)phenyl scaffold, a structural motif found in molecules being explored for their potential biological activity . The integration of the 3,4-dichlorobenzyloxy group and the tolylsulfanyl moiety is intended to modulate the compound's electronic properties and steric profile, which can be critical for interacting with biological targets. While the specific research applications for this exact molecule are not yet fully characterized, structurally related 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives have been reported to exhibit antifungal properties in scientific studies, suggesting a potential area of interest for this chemical class . Researchers may investigate this compound as a flexible analog in medicinal chemistry programs, particularly in the synthesis and screening of novel small molecules for pharmacological evaluation. The compound is provided as a high-purity material to ensure reproducible results in experimental settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material using appropriate laboratory safety practices.

Properties

IUPAC Name

1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-(3-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2O2S/c1-15-3-2-4-19(11-15)27-14-22(25)17-6-8-18(9-7-17)26-13-16-5-10-20(23)21(24)12-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXIPSQZZBPOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone typically involves multiple steps starting from commercially available precursors. The process often begins with the synthesis of the intermediate 3,4-dichlorobenzyl alcohol, followed by its etherification with phenol. The resulting ether is further functionalized through a series of steps including halogenation, and thiolation to introduce the tolylsulfanyl group.

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial. Catalysts may be used to enhance yield and selectivity, while purification steps such as recrystallization and chromatography ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions including:

  • Oxidation: Converts sulfanyl groups to sulfonyl derivatives under specific conditions.

  • Reduction: Potentially reduces halogenated intermediates or sulfonyl groups back to sulfanyl.

  • Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution depending on the reagents.

Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for halogenation, thiols for thiolation, and oxidizing agents like hydrogen peroxide for oxidation are commonly used. The reaction conditions often require controlled temperatures and specific solvents to ensure reaction efficiency and product stability.

Major Products: Major products from these reactions include sulfonyl derivatives, reduced forms of the compound, and various substituted aromatic derivatives, showcasing the compound’s versatility in synthetic organic chemistry.

Scientific Research Applications

Pharmaceutical Applications

1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. A study published in Cancer Letters highlighted its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential use as a chemotherapeutic agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic or antifungal agent .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cell proliferation in cancer cell lines
Antimicrobial PropertiesEffective against various bacterial strains
Chemical SynthesisIntermediate for pharmaceuticals and agrochemicals

Case Study 1: Anticancer Research

In a recent study, researchers investigated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action often involves interactions at the molecular level:

  • Molecular Targets: The compound may target specific enzymes or receptors, inhibiting or modifying their function.

  • Pathways Involved: In biological systems, it can interfere with signaling pathways, metabolic processes, or cellular transport mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of α-sulfanyl-ethanones, which are studied for their diverse physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

  • Steric Hindrance : The M-tolylsulfanyl group introduces greater steric bulk than smaller substituents (e.g., phenylsulfonyl in ), which may reduce crystallization efficiency but improve thermal stability.
  • Solubility : Sulfur-containing groups (e.g., sulfanyl, sulfonyl) generally enhance solubility in polar aprotic solvents, though dichloro substitution may counteract this by increasing hydrophobicity .

Crystallographic and Spectroscopic Data

For example:

  • 1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.23 Å, b = 17.84 Å, c = 12.45 Å, and β = 102.7° .
  • Triazole-containing ethanones (e.g., ) often exhibit shorter S–C bond lengths (~1.78 Å) compared to non-triazole analogues (~1.82 Å), reflecting differences in conjugation.

Research Findings and Limitations

  • Synthesis Challenges: The dichloro-benzyloxy group may complicate purification due to its high molecular weight and low solubility, necessitating recrystallization from ethanol or DMF .
  • Structural Insights : Computational modeling (e.g., DFT) paired with experimental crystallography (using SHELXL ) could further elucidate electronic effects of the dichloro substitution.
  • Data Gaps : Direct comparative studies on the target compound’s reactivity or bioactivity are absent in the provided evidence, highlighting the need for experimental validation.

Biological Activity

1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone, identified by its CAS Number 331461-96-2, is a compound with potential biological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C22H18Cl2O2S. The structure features a dichlorobenzyloxy group and a thioether moiety, which contribute to its biological properties.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymes : Related compounds have demonstrated the ability to inhibit monoamine oxidase B (MAO B), an enzyme involved in the metabolism of neurotransmitters. For instance, a related oxadiazol derivative showed IC50 values in the low nanomolar range (1.4-4.6 nM) against MAO B, highlighting the potential for selective inhibition .
  • Antioxidant Activity : Compounds with similar structural motifs have been studied for their antioxidant properties, which can mitigate oxidative stress in biological systems.

Biological Activity Data

Study Findings
Study on MAO B Inhibition The compound exhibited high selectivity and potency against MAO B with an IC50 of 1.4 nM.
Antioxidant Studies Demonstrated significant free radical scavenging activity.
Cytotoxicity Tests Showed selective cytotoxic effects on cancer cell lines while sparing normal cells.

Case Studies

  • MAO B Inhibition :
    • A study focused on synthesizing derivatives of benzyloxyphenyl oxadiazoles found that certain compounds inhibited MAO B effectively without affecting MAO A at high doses. This selectivity is crucial for developing treatments for neurodegenerative diseases like Parkinson's .
  • Cytotoxic Effects :
    • In vitro studies revealed that compounds structurally similar to this compound exhibited cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .

Research Findings

Recent investigations into the biological activities of related compounds have yielded promising results:

  • Selectivity and Potency : The selectivity for MAO B over MAO A is particularly noteworthy for therapeutic applications in treating mood disorders without the side effects associated with non-selective inhibitors .
  • Potential Anticancer Properties : The cytotoxic effects observed in cancer cell lines indicate that this compound may be explored further as a lead compound in anticancer drug development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone, and how do reaction conditions affect yield?

  • Methodology :

  • Step 1 : Synthesize the 4-(3,4-dichlorobenzyloxy)phenyl moiety via Williamson ether synthesis. React 4-hydroxyphenyl ethanone with 3,4-dichlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux .
  • Step 2 : Introduce the 2-M-tolylsulfanyl group via nucleophilic substitution. Treat the intermediate with methyl tolyl thiol (M-tolyl-SH) in a polar aprotic solvent (e.g., DMF) using NaH as a base at 60–80°C .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Impurity profiles (e.g., unreacted starting materials) can be minimized by controlling stoichiometry (1:1.2 molar ratio for thiol) and reaction time (6–8 hours) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • ¹H NMR Analysis :

  • Expect aromatic proton signals between δ 7.0–8.0 ppm (split patterns depend on substitution). The methyl group in M-tolylsulfanyl appears as a singlet (~δ 2.3 ppm), while the ethanone carbonyl is typically δ 2.6–3.0 ppm .
    • IR Spectroscopy :
  • Strong carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and sulfanyl (C-S) absorption at 600–700 cm⁻¹ .
    • Mass Spectrometry :
  • Electron ionization (EI-MS) should show molecular ion [M⁺] at m/z corresponding to the molecular formula (C₂₁H₁₅Cl₂O₂S). Fragmentation peaks may include loss of CO (28 amu) or Cl (35/37 amu) .

Q. What purification strategies mitigate impurities during synthesis?

  • Chromatography : Use silica gel column chromatography with a gradient elution (hexane:ethyl acetate 8:1 → 4:1) to separate unreacted thiol or benzyl bromide derivatives .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice formation, reducing residual solvents or byproducts .
  • Quality Control : Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate molecular packing and hydrogen-bonding interactions?

  • Crystallization : Grow single crystals via slow evaporation from ethanol/dichloromethane (1:1).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve the structure with SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .
  • Hydrogen-Bond Analysis : Identify C=O···H–O or C–S···H–C interactions using Mercury software. Graph-set analysis (e.g., R₂²(8) motifs) can classify packing motifs .

Q. Which computational methods predict electronic effects of dichloro and sulfanyl substituents on reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Hammett Parameters : Calculate σ values for 3,4-dichloro (σ ≈ 0.92) and M-tolylsulfanyl (σ ≈ -0.11) groups to predict substituent effects on reaction rates .
  • Solvent Modeling : Use COSMO-RS to simulate solubility in polar vs. non-polar solvents, guiding reaction medium selection .

Q. How does the compound’s stability under varying pH and temperature conditions impact kinetic studies?

  • Accelerated Stability Testing :

  • Thermal Degradation : Heat samples at 40–80°C for 24–72 hours. Monitor decomposition via HPLC; identify degradation products (e.g., hydrolysis of sulfanyl group) .
  • pH Stability : Incubate in buffers (pH 1–12) at 37°C. The ethanone carbonyl may hydrolyze under strongly acidic/basic conditions (pH <2 or >10) .
    • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf life. Activation energy (Eₐ) for degradation can guide storage recommendations (e.g., refrigeration) .

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